Product packaging for Methyl 4-bromo-2-chloro-6-fluorobenzoate(Cat. No.:CAS No. 1321613-02-8)

Methyl 4-bromo-2-chloro-6-fluorobenzoate

Cat. No.: B3027535
CAS No.: 1321613-02-8
M. Wt: 267.48
InChI Key: MDFGLYHZCDEBLE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester increasingly recognized for its role in specialized areas of organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the benzoate (B1203000) framework imparts distinct chemical properties that are highly sought after for creating novel compounds, particularly in the pharmaceutical sector.

Halogenated benzoate esters are a class of compounds widely employed in medicinal, agricultural, and materials science. The incorporation of halogen atoms into the aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of fluorine, chlorine, and bromine on the same ring, as seen in this compound, offers a rich chemical handle for selective and sequential chemical modifications. This tri-halogenated substitution pattern allows chemists to exploit the differential reactivity of the carbon-halogen bonds, making it a valuable scaffold for combinatorial chemistry and the synthesis of intricate molecular structures.

The utility of this compound is most evident in its role as a key intermediate in the synthesis of high-value, biologically active molecules. The distinct electronic environment created by the three different halogens provides multiple, selectively addressable sites for synthetic transformations.

Recent research documented in patent literature highlights its application in the development of novel therapeutics. For instance, it serves as a crucial starting material in the synthesis of quinazolinone derivatives that function as inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in cancer pathways. google.comgoogleapis.com In this synthetic route, this compound undergoes a coupling reaction with an amine, such as cyclopentylamine, to yield Methyl 2-chloro-4-(cyclopentylamino)-6-fluorobenzoate. googleapis.com This transformation is a key step in building the core structure of the final PARP14 inhibitor.

Furthermore, this compound is listed as a reactant in the synthesis of imidazopyridine derivatives designed to be alpha4beta7 integrin inhibitors. google.com These inhibitors are being investigated for the treatment of inflammatory diseases, demonstrating the versatility of this building block across different therapeutic areas. The ability to participate in crucial bond-forming reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the bromine position, solidifies its status as a privileged intermediate in modern drug discovery.

The primary research domain for this compound is medicinal chemistry, with specific applications in oncology and immunology. google.comgoogle.com Its utility is centered on its role as a foundational scaffold for constructing complex heterocyclic systems that form the basis of new therapeutic agents.

The methodologies associated with this compound involve standard organic synthesis techniques. Its preparation is typically achieved via the esterification of its corresponding carboxylic acid, 4-bromo-2-chloro-6-fluorobenzoic acid. googleapis.comgoogleapis.com Subsequent reactions involving this intermediate include amine coupling, which can be performed under conditions typical for nucleophilic aromatic substitution or through metal-catalyzed processes like the Buchwald-Hartwig amination. The characterization of this compound and its derivatives relies on established analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its structure and purity. googleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClFO2 B3027535 Methyl 4-bromo-2-chloro-6-fluorobenzoate CAS No. 1321613-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDFGLYHZCDEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728743
Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
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Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321613-02-8
Record name Benzoic acid, 4-bromo-2-chloro-6-fluoro-, methyl ester
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Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
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Record name Methyl 4-bromo-2-chloro-6-fluorobenzoate
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Synthetic Methodologies and Strategic Approaches for Methyl 4 Bromo 2 Chloro 6 Fluorobenzoate

Direct Esterification Routes

Direct esterification represents the most straightforward approach to Methyl 4-bromo-2-chloro-6-fluorobenzoate, beginning with the corresponding carboxylic acid. This method focuses on the conversion of the carboxyl group to its methyl ester in the final step of the synthesis.

The classical Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a primary method for synthesizing esters. For a sterically hindered or electronically deactivated substrate like 4-Bromo-2-chloro-6-fluorobenzoic acid, more robust methods are often employed to achieve high yields.

One common and effective method involves the use of thionyl chloride (SOCl₂) or a similar halogenating agent to first convert the carboxylic acid into a more reactive acyl chloride. This intermediate is then reacted with methanol (B129727) to form the final methyl ester. This two-step, one-pot procedure avoids the equilibrium limitations of Fischer esterification.

A similar approach that is well-documented for analogous compounds like 4-bromo-2-fluorobenzoic acid involves dissolving the acid in methanol and slowly adding thionyl chloride at a reduced temperature (e.g., 0 °C). wikipedia.org The reaction is then allowed to proceed for several hours at room temperature. The yield for this type of reaction on a similar substrate was reported to be as high as 93%. wikipedia.org Another established method for esterifying substituted chlorobenzoic acids is to bubble dry hydrogen chloride gas through a methanol solution of the acid, which acts as both the solvent and the reactant, until reflux occurs. acs.org This process has demonstrated a 94% yield for methyl 2-chloro-4-bromobenzoate. acs.org

Table 1: Comparison of Common Direct Esterification Methods for Halogenated Benzoic Acids

MethodReagentsTypical ConditionsAdvantagesReported Yield (Analogous Compounds)
Thionyl Chloride4-Bromo-2-chloro-6-fluorobenzoic acid, Thionyl Chloride, Methanol0 °C to Room Temp, 12 hoursHigh yield, irreversible93% wikipedia.org
Acid-Catalyzed (HCl)4-Bromo-2-chloro-6-fluorobenzoic acid, Methanol, Dry HCl gasRoom Temp to Reflux, OvernightSimple reagents, high yield94% acs.org
(Trimethylsilyl)diazomethane4-Bromo-2-fluorobenzoic acid, (CH₃)₃SiCHN₂, Methanol/THF0 °C to Room Temp, 1 hourMild conditions, quantitative yieldQuantitative wikipedia.org

To improve reaction times, yields, and sustainability, significant research has focused on optimizing esterification conditions and developing advanced catalyst systems. For substituted benzoic acids, factors such as steric hindrance from ortho-substituents and the electronic effects of halogens can slow the reaction rate, necessitating harsher conditions or more efficient catalysts. rsc.orgorganic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. rsc.orgresearchgate.net Using a sealed-vessel microwave approach with catalytic sulfuric acid, the esterification of substituted benzoic acids can be significantly expedited, often reducing reaction times from hours to minutes while improving yields by overcoming equilibrium limitations. rsc.orgresearchgate.net

The development of heterogeneous solid acid catalysts offers a greener alternative to traditional homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture. nih.gov Examples of effective solid catalysts include:

Modified Montmorillonite K10 Clay: This readily available clay, when activated with orthophosphoric acid, serves as an efficient, reusable solid acid catalyst for the esterification of substituted benzoic acids under solvent-free conditions. rsc.orgacs.org

Zirconium/Titanium Solid Acids: A solid acid catalyst prepared with a specific molar ratio of Zirconium and Titanium (1.2:1) has shown excellent catalytic activity for the esterification of various benzoic acids with methanol. epfl.ch

Metal-Organic Frameworks (MOFs): The MOF UiO-66-NH₂ has been successfully used as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, reducing reaction times by over 50% compared to traditional methods. medium.comopenstax.org The process was systematically optimized using the Taguchi method to maximize yield. medium.comopenstax.org

Kinetic analysis is another critical tool for optimization, allowing researchers to understand the reaction mechanism and identify rate-limiting steps. Studies using moisture-tolerant zirconium complexes have provided insights into catalyst behavior and substrate scope, enabling the rational design of more efficient esterification processes. researchgate.netnih.gov

Multi-Step Synthetic Sequences

Constructing a polysubstituted benzene (B151609) ring often requires a multi-step approach to install functional groups in the correct positions. The order of reactions is critical, as the directing effects of existing substituents will dictate the position of subsequent functionalizations. uwindsor.caunblog.fr

The synthesis of complex molecules can be approached through different strategic plans. A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a late-stage step. acs.orgnih.gov While highly efficient for many large molecules, this approach is less common for single-ring aromatic compounds like this compound.

A more applicable approach is a linear or divergent synthesis , where a single starting material is sequentially modified step-by-step to build the final product. unblog.fr This method allows for the creation of a common intermediate that can potentially be used to synthesize a variety of related compounds.

For this compound, a plausible linear strategy would begin with a simpler, commercially available substituted benzene. The challenge lies in introducing the four substituents in an order that leverages their electronic directing effects to ensure the correct 1,2,4,6-substitution pattern. For instance, starting with 3-chloro-5-fluorotoluene, one could envision a sequence of regioselective bromination followed by oxidation of the methyl group to a carboxylic acid, and finally esterification. The success of such a route is entirely dependent on controlling the regiochemistry at each step.

Achieving the desired substitution pattern is the central challenge in a multi-step synthesis of this compound. The directing effects of the substituents (both activating/deactivating and ortho/para/meta-directing) must be carefully considered.

A powerful technique for achieving high regioselectivity is Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with a strong base (typically an organolithium reagent), directing the deprotonation and subsequent lithiation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgresearchgate.net This aryllithium intermediate can then be quenched with an electrophile to install a new substituent with high precision.

Fluorine is known to be an effective ortho-directing group in metalation reactions. nih.gov Therefore, a plausible synthetic route could start with a fluorinated precursor. For example, beginning with 1-bromo-3-fluorobenzene, one could potentially use DoM directed by the fluorine atom to introduce a chlorine atom at the C2 position. Further functionalization at the C4 and C6 positions would require additional strategic steps, possibly involving subsequent halogenation and the introduction of the carboxyl group via carbonation of another lithiated intermediate. A multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline (B41778) showcases a similar strategic approach, using an amine group (protected as an amide) to direct bromination and chlorination before the amine is ultimately removed. researchgate.net This highlights how functional groups can be used strategically to control regiochemistry and then be removed or transformed later in the sequence.

Sustainable and Green Chemical Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

A key aspect of green esterification is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts (e.g., H₂SO₄) with reusable, solid acid catalysts. nih.gov As mentioned in section 2.1.2, materials like modified clays, metal oxides, and MOFs are highly effective and can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. rsc.orgepfl.chmedium.com

Solvent-free, or "dry media," reaction conditions represent another significant green methodology. rsc.orgnih.gov Performing esterification by directly mixing the carboxylic acid, alcohol, and a solid catalyst without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product work-up. rsc.orgnih.gov Microwave activation can be combined with solvent-free conditions to create highly efficient and environmentally friendly protocols. nih.gov

The development of novel catalytic systems that use environmentally benign oxidants is also a major goal. Recent research has produced bimetallic oxide cluster catalysts that can facilitate ester synthesis using molecular oxygen as the sole oxidant, with water being the only byproduct. Furthermore, enzymatic catalysis using immobilized lipases offers a highly selective and mild alternative for ester synthesis, operating in low-water environments to drive the reaction toward ester formation. nih.gov These biocatalytic approaches align well with the principles of green chemistry by operating under gentle conditions and offering high selectivity.

Solvent Selection and Alternative Media

However, the chemical industry is increasingly moving towards greener and safer alternatives to conventional solvents. jove.com Solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have been commonly used in other esterification techniques like the Steglich esterification, are now considered problematic due to health and environmental concerns. jove.comrsc.org

Research into greener alternatives has identified several promising options. Acetonitrile (B52724), for instance, has been demonstrated as a less hazardous solvent for Steglich esterifications, offering comparable rates and yields to traditional systems and simplifying product purification. jove.comresearchgate.netnih.gov Other sustainable choices include dimethyl carbonate (DMC), which has been highlighted as a safer medium for esterification reactions. rsc.org For certain processes, solvent-free conditions, potentially utilizing microwave irradiation and ionic liquids as catalysts, present a highly efficient and environmentally benign option, minimizing waste generation. amazonaws.com

Below is a comparative table of potential solvents for the synthesis of this compound.

Solvent/MediumTypeAdvantagesDisadvantagesCitations
Methanol (excess) Reactant/SolventDrives reaction equilibrium; readily available.Limited to methyl ester synthesis; requires large volumes. nrochemistry.comyoutube.com
Dichloromethane (DCM) TraditionalGood solubility for reactants.Probable human carcinogen; ozone-depleting. jove.com
N,N-Dimethylformamide (DMF) TraditionalHigh boiling point; good solvent for a range of compounds.Reproductive toxicity concerns. jove.com
Acetonitrile Greener AlternativeLess hazardous than chlorinated solvents; simplifies purification.Can be toxic. researchgate.netnih.gov
Dimethyl Carbonate (DMC) Greener AlternativeSafer, more sustainable option.May have lower solvency for some reactants. rsc.org
Solvent-Free Alternative MediaHigh atom economy; minimal waste; can be paired with microwave heating for speed.Requires catalyst that functions in neat conditions; potential for high viscosity. amazonaws.com

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal reaction would have a 100% atom economy. wikipedia.org

The most common synthesis of this compound is the Fischer esterification of 4-bromo-2-chloro-6-fluorobenzoic acid with methanol. This reaction is catalyzed by a strong acid (like H₂SO₄) and produces water as the only byproduct. nrochemistry.com

The reaction is as follows: C₇H₃BrClFO₂ + CH₃OH → C₈H₅BrClFO₂ + H₂O

The atom economy for this process can be calculated using the molecular weights of the reactants and the desired product:

Molecular Weight of 4-bromo-2-chloro-6-fluorobenzoic acid (C₇H₃BrClFO₂): 253.45 g/mol

Molecular Weight of Methanol (CH₄O): 32.04 g/mol

Molecular Weight of this compound (C₈H₅BrClFO₂): 267.48 g/mol chemscene.com

Calculation: Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (267.48 / (253.45 + 32.04)) x 100 Atom Economy (%) = (267.48 / 285.49) x 100 ≈ 93.7%

This high atom economy makes Fischer esterification an attractive method from a green chemistry perspective. nrochemistry.com

The following table compares the theoretical atom economy of different synthetic approaches.

Synthetic MethodReactantsKey ByproductsTheoretical Atom EconomyCitations
Fischer Esterification Carboxylic Acid, Methanol, Acid CatalystWater~93.7% nrochemistry.com
Steglich Esterification Carboxylic Acid, Methanol, EDC, DMAPEDC-urea derivativeLower than Fischer (significant mass of urea (B33335) byproduct) wikipedia.orgorganic-chemistry.org
Acid Chloride Route Carboxylic Acid, Thionyl Chloride, MethanolSO₂, HClLower than Fischer (SO₂ and HCl are waste products) nrochemistry.com

Process Chemistry Development and Scale-Up Investigations

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges that need to be addressed during process chemistry development. acsgcipr.org These challenges are common in the synthesis of complex, functionalized aromatic compounds.

Reaction Monitoring and Control: On a larger scale, effective monitoring of the reaction progress is crucial. While Thin Layer Chromatography (TLC) is suitable for lab-scale synthesis, more robust in-situ monitoring techniques like HPLC or spectroscopic methods would be required for industrial production to ensure the reaction goes to completion and to minimize the formation of impurities. chemicalbook.com For the Fischer esterification, controlling the removal of water is key to driving the reaction forward, which can be achieved using a Dean-Stark apparatus in a batch process or through more advanced membrane pervaporation in a continuous setup. organic-chemistry.org

Purification and Impurity Profile: The purification of the final product is a major consideration in process scale-up. Common impurities in esterification reactions include unreacted carboxylic acid and residual acid catalyst. biodieselmagazine.com Large-scale purification methods such as distillation are energy-intensive, and the thermal stability of the halogenated ester must be considered. biodieselmagazine.com Crystallization is another viable option, but requires the identification of a suitable solvent system. The work-up process typically involves neutralization washes to remove the acid catalyst and unreacted starting material, followed by extraction. chemicalbook.com On a large scale, this generates significant aqueous waste streams that must be managed. The use of solid-supported catalysts could simplify the separation process. organic-chemistry.org

Safety and Equipment: Scaling up exothermic reactions requires careful consideration of heat management to prevent thermal runaways. The use of halogenated compounds may also require specialized equipment resistant to corrosion. Continuous flow reactors are increasingly being adopted for large-scale synthesis as they offer better control over reaction parameters, improved safety, and can be more easily scaled by extending the operation time rather than increasing the reactor volume. acsgcipr.org

Chemical Reactivity and Advanced Transformation Studies of Methyl 4 Bromo 2 Chloro 6 Fluorobenzoate

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Halogen Sites

The distinct electronic and steric environments of the bromine, chlorine, and fluorine atoms on the benzene (B151609) ring allow for selective palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these transformations follows the order I > Br > Cl >> F, enabling selective functionalization at the C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. yonedalabs.comorganic-chemistry.org For Methyl 4-bromo-2-chloro-6-fluorobenzoate, this reaction is expected to occur selectively at the more reactive C-Br bond. While specific studies detailing the Suzuki-Miyaura coupling of this exact molecule are not extensively documented in readily available literature, the reaction is a standard transformation for similarly substituted aryl bromides. nih.govnih.gov The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid. organic-chemistry.org

A representative, though generalized, reaction is shown below:

This compound + Arylboronic acid --(Pd catalyst, Base)--> Methyl 4-aryl-2-chloro-6-fluorobenzoate

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table is illustrative of typical conditions and not specific to the title compound due to a lack of direct literature.

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp. (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ (2%) SPhos K₃PO₄ Toluene (B28343)/H₂O 100 High
4-Methoxyphenylboronic acid Pd₂(dba)₃ (1%) XPhos K₂CO₃ Dioxane 110 High

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. As with the Suzuki coupling, the reaction with this compound would proceed at the C-Br position. Research literature detailing specific Stille coupling reactions for this compound is sparse, but the principles are well-established for related aryl bromides. mdpi.com

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. organic-chemistry.orgacgpubs.org This method is one of the earliest developed cross-coupling reactions. nih.gov While being a powerful tool, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups, such as the ester in the title compound, without careful control of reaction conditions. youtube.com No specific examples of Kumada coupling with this compound were identified in the reviewed literature.

Hiyama Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org A key feature of this reaction is the activation of the relatively unreactive silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as TBAF (tetra-n-butylammonium fluoride), or a base. organic-chemistry.orgnih.gov Organosilanes are appealing coupling partners due to their low toxicity and stability. organic-chemistry.orgnih.gov While specific data for this compound is not available, the reaction is a viable strategy for C-C bond formation at the C-Br site. researchgate.net

Sonogashira and Heck Coupling Variants

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It often employs a copper co-catalyst. organic-chemistry.orgmdpi.com This reaction would be used to introduce an alkynyl group at the C4 position of this compound.

The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction would install a vinyl substituent at the C-Br position.

Detailed experimental studies applying these specific coupling reactions to this compound are not prominently featured in the surveyed scientific literature, but their application follows the general principles of palladium-catalyzed cross-coupling chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the methyl ester and the three halogen atoms make the ring sufficiently electron-poor to undergo SNAr. The rate of substitution for halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Therefore, nucleophilic attack on this compound is expected to preferentially displace the fluoride at the C6 position. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. researchgate.netsemanticscholar.org

Table 2: Predicted SNAr Reactivity of this compound with Various Nucleophiles Note: This table is based on established principles of SNAr reactivity, as specific experimental data for the title compound is limited.

Nucleophile Reagent Example Expected Product Reaction Conditions
Amine Morpholine Methyl 4-bromo-2-chloro-6-(morpholino)benzoate Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat
Alkoxide Sodium methoxide (B1231860) Methyl 4-bromo-2-chloro-6-methoxybenzoate Polar solvent (e.g., Methanol (B129727), DMF), Heat

The presence of the ester group ortho to the fluorine atom may provide additional activation and potentially influence the reaction's regioselectivity and rate.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com However, the reactivity of this compound in EAS is severely diminished due to the cumulative electron-withdrawing effects of its substituents. The three halogen atoms (F, Cl, Br) and the methyl carboxylate group (-COOCH₃) all pull electron density away from the benzene ring, deactivating it towards attack by electrophiles. masterorganicchemistry.comlatech.edu

The directing effect of each substituent determines the position of any potential substitution. Halogens are deactivating yet ortho-, para-directing, while the methyl ester group is a deactivating meta-director. organicchemistrytutor.compressbooks.pub This creates a complex substitution pattern. The fluorine and chlorine atoms would direct an incoming electrophile to the C5 position (para to fluorine, ortho to chlorine). The bromine atom would direct to the C3 and C5 positions (ortho and para, respectively). The methyl ester group at C1 directs to the C3 and C5 positions (meta).

Given this, the C5 position is the most likely site for substitution, as it is favored by the directing effects of all four substituents. The C3 position is the second most likely site. However, the strong deactivation of the ring means that forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be required, and such reactions may be low-yielding or difficult to control. csbsju.edu

Table 1: Directing Effects of Substituents on the Aromatic Ring
SubstituentPosition on RingEffect on ReactivityDirecting EffectFavored Positions for Substitution
-COOCH₃C1Strongly DeactivatingMetaC3, C5
-ClC2Weakly DeactivatingOrtho, ParaC4, C6 (blocked), C5 (ortho)
-BrC4Weakly DeactivatingOrtho, ParaC3, C5 (ortho), C1 (blocked)
-FC6Weakly DeactivatingOrtho, ParaC1 (blocked), C5 (ortho), C3 (para)

Reduction Chemistry of the Ester and Aromatic Ring

The ester and halogenated aromatic components of this compound allow for a variety of reduction reactions, with the outcome depending heavily on the choice of reducing agent and reaction conditions.

The partial reduction of the ester group to an aldehyde represents a valuable synthetic transformation. Diisobutylaluminum Hydride (DIBAL-H) is a powerful and bulky reducing agent well-suited for this purpose. masterorganicchemistry.comchemistrysteps.com By using a stoichiometric amount (one equivalent) of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, preventing over-reduction to the primary alcohol. masterorganicchemistry.com The low temperature stabilizes the hemiacetal intermediate formed after the initial hydride attack, which is then hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.comyoutube.com

Table 2: Selective Reduction of this compound to Aldehyde
ReagentStoichiometryTypical TemperatureProduct
Diisobutylaluminum Hydride (DIBAL-H)1.0 equivalent-78 °C4-bromo-2-chloro-6-fluorobenzaldehyde

Complete reduction of the ester functionality yields the corresponding primary alcohol, (4-bromo-2-chloro-6-fluorophenyl)methanol. This transformation can be achieved using stronger reducing agents or more forcing conditions than those used for aldehyde synthesis. Reagents such as Lithium Aluminum Hydride (LiAlH₄) or an excess of DIBAL-H at warmer temperatures will readily reduce the ester to the alcohol. rsc.orgcommonorganicchemistry.com

Catalytic hydrogenation of this compound can lead to several products, as both the aromatic ring and the carbon-halogen bonds are susceptible to reduction. The selectivity of the reaction is highly dependent on the catalyst, solvent, and reaction conditions. rsc.orgkaust.edu.sa

Hydrodehalogenation : Catalysts like Palladium on carbon (Pd/C) are often used for the hydrogenolysis of carbon-halogen bonds. This process would sequentially remove the bromine, chlorine, and fluorine atoms, replacing them with hydrogen.

Aromatic Ring Hydrogenation : More active catalysts, such as Rhodium (Rh) or Ruthenium (Ru), can hydrogenate the benzene ring to a cyclohexane (B81311) derivative under more vigorous conditions (higher pressure and temperature). mdpi.com

Competitive Reactions : A significant challenge in the catalytic hydrogenation of halogenated aromatics is achieving selectivity. ccspublishing.org.cn Often, a mixture of products results from competing hydrodehalogenation and ring hydrogenation pathways. The ester group is generally less reactive towards catalytic hydrogenation than the aromatic ring or carbon-halogen bonds.

Table 3: Potential Outcomes of Catalytic Hydrogenation
CatalystPotential Reaction TypePrimary Product Type
Pd/CHydrodehalogenationDehalogenated Benzoate (B1203000)
Rh/C or Ru/CRing Hydrogenation & HydrodehalogenationCyclohexanecarboxylate derivatives

Complex metal hydrides are a class of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a prominent member of this class and is much more reactive than sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is generally incapable of reducing esters, LiAlH₄ reduces them efficiently to primary alcohols. commonorganicchemistry.com

The reaction of this compound with LiAlH₄ involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the loss of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol, (4-bromo-2-chloro-6-fluorophenyl)methanol, after an aqueous workup. Due to its high reactivity, LiAlH₄ does not affect the aromatic halogens under standard conditions.

Ester Hydrolysis and Further Carboxylic Acid Derivatizations

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-chloro-6-fluorobenzoic acid. This hydrolysis is typically carried out under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by acidification, or under acidic conditions with aqueous acid and heat.

The resulting 4-bromo-2-chloro-6-fluorobenzoic acid is a versatile intermediate for further synthetic transformations. guidechem.comgoogle.com The carboxylic acid functionality can be activated and converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. nih.gov

Amide Formation : The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is typically facilitated by a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive intermediate. nih.govresearchgate.net

Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 4-bromo-2-chloro-6-fluorobenzoyl chloride. This acid chloride can then be easily reacted with various nucleophiles (alcohols, amines, etc.) to form esters and amides, respectively.

Reactions Involving Organometallic Reagents (e.g., Grignard Reaction)

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is complex due to the presence of multiple reactive sites. The primary sites for reaction are the ester carbonyl group and the carbon-halogen bonds.

Reactivity with the Ester Group: Grignard reagents are strong nucleophiles and bases that readily react with esters. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (-OCH₃) as a leaving group to form a ketone. Since ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Using one equivalent of the Grignard reagent is generally not selective and leads to a mixture of the tertiary alcohol and unreacted starting material. masterorganicchemistry.com

Reactivity with Carbon-Halogen Bonds: Organometallic reagents can also participate in metal-halogen exchange or cross-coupling reactions with aryl halides. The reactivity of the carbon-halogen bonds generally follows the order C-Br > C-Cl > C-F. Therefore, under specific conditions, particularly at low temperatures to suppress reaction at the ester, it is possible to achieve a magnesium-halogen exchange, preferentially at the more reactive C-Br bond. This would form a new, highly functionalized Grignard reagent, which could then be used in subsequent reactions. uni-muenchen.de

The outcome of the reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the nature of the Grignard reagent.

Plausible Reaction Pathways with Grignard Reagents
Reaction SiteReagentPrimary Product TypeTypical Conditions
Ester Carbonyl2+ equivalents of R-MgXTertiary AlcoholStandard temperature (0 °C to rt)
C-Br Bondi-PrMgX or similar exchange reagentsAryl Grignard ReagentLow temperature (-78 °C to 0 °C)

Amide Coupling and Sulfonylation Reactions

Amide Coupling: The transformation of the ester group in this compound into an amide is a crucial synthetic step. This can be achieved through direct aminolysis or, more commonly, via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid (4-bromo-2-chloro-6-fluorobenzoic acid), followed by activation and coupling with an amine.

Direct aminolysis with an amine can be challenging and often requires high temperatures or catalysis. A more reliable method involves activating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which then readily reacts with an amine. Alternatively, a wide range of modern coupling reagents can be used. A protocol for coupling sterically hindered substrates and electron-deficient amines involves the in situ formation of acyl fluorides, which react with amines at elevated temperatures. rsc.org Palladium-catalyzed cross-coupling reactions of amides with aryl halides or mesylates also represent a powerful method for forming N-aryl amides. organic-chemistry.org

Sulfonylation Reactions: While direct sulfonylation on the aromatic ring of this compound is not a common transformation, the molecule can be used in copper-catalyzed coupling reactions with sulfinic acid salts. Research has shown that amides derived from certain amino acids can act as powerful ligands for copper-catalyzed coupling of aryl halides with sulfinic acid salts, leading to the formation of aryl sulfones. acs.org This suggests that the C-Br or C-Cl bond of this compound could potentially undergo such a transformation to install a sulfonyl group.

Amide Coupling Strategies
MethodKey ReagentsIntermediateNotes
Two-Step (via Carboxylic Acid)1. NaOH or LiOH (hydrolysis) 2. SOCl₂, EDC, HATU (coupling)Acyl Chloride or Activated EsterMost common and versatile method.
Palladium-Catalyzed C-N CouplingPd catalyst, Ligand (e.g., Xantphos), BaseOrganopalladium complexUsed for forming N-aryl bonds from aryl halides. organic-chemistry.org

Investigations into General Reactivity Patterns and Selectivity

The reactivity of this compound is dominated by the differential reactivity of its three carbon-halogen bonds, which is crucial for selective functionalization. escholarship.org This selectivity is influenced by both electronic and steric factors and is highly dependent on the type of reaction being performed.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): In these reactions, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. wikipedia.org This step is generally the rate-determining step. wikipedia.orglibretexts.org The reactivity order for aryl halides is typically C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgfishersci.co.uk Therefore, for this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective coupling at the C4 position. The C-F bond is generally unreactive under these conditions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a strong nucleophile attacks the electron-deficient aromatic ring, displacing one of the halogen atoms. The reactivity order is often the reverse of that in cross-coupling: C-F > C-Cl > C-Br > C-I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-fluorine bond. The presence of the electron-withdrawing ester group, particularly ortho to the fluorine, further activates the ring for nucleophilic attack. Therefore, under SNAr conditions, the C-F bond at position 6 is the most likely site of reaction.

Predicted Selectivity in Key Reactions
Reaction TypeMost Reactive SiteGoverning PrincipleGeneral Halide Reactivity Order
Pd-Catalyzed Cross-CouplingC4-BrEase of oxidative addition (bond strength)I > Br > Cl > F
Nucleophilic Aromatic Substitution (SNAr)C6-FElectrophilicity of carbon (polarization)F > Cl > Br > I

Kinetic and Mechanistic Studies of Key Transformations

Detailed kinetic and mechanistic studies on this compound itself are not widely published. However, the mechanisms of its key transformations can be understood from extensive research on analogous polyhalogenated aromatic systems.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is typically the rate-determining step. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually rate-determining. masterorganicchemistry.comnih.gov

Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, particularly when the aromatic ring is less activated. nih.govnih.govresearchgate.net

Kinetic vs. Thermodynamic Control: In reactions with multiple possible outcomes, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.com For this substrate in a cross-coupling reaction, selective reaction at the C-Br bond is the kinetically favored pathway.

Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. wikipedia.orglibretexts.org In the case of polyfunctionalization, this could lead to mixtures of products or rearrangement to the most thermodynamically stable isomer.

Understanding these mechanistic principles allows for the rational design of reaction conditions to selectively target a specific position on the this compound ring, enabling its effective use in the synthesis of complex molecules.

Applications in Advanced Organic Synthesis and Methodology Development

Construction of Complex Organic Architectures

The strategic arrangement of reactive sites on Methyl 4-bromo-2-chloro-6-fluorobenzoate makes it an invaluable starting material for the synthesis of complex organic molecules, particularly in the development of pharmaceutically active compounds. The distinct reactivity of the bromo, chloro, and fluoro substituents allows for selective chemical manipulations, enabling chemists to build elaborate molecular frameworks step-by-step.

Research has demonstrated its utility as a key intermediate in the synthesis of inhibitors for poly(ADP-ribose) polymerase 14 (PARP14), an enzyme family involved in cellular processes. googleapis.comgoogle.com In a patented synthetic route, this compound serves as a foundational scaffold. The bromo group, being the most reactive site for certain nucleophilic substitutions, is selectively displaced by an amine, initiating the construction of a more complex quinazolinone structure. This initial step is critical for assembling the final biologically active molecule. googleapis.com

Furthermore, this compound is employed as a precursor in the synthesis of novel heterocyclic compounds with potential therapeutic applications. google.com For instance, it is used as a starting material that undergoes reduction, likely of the ester functionality to an alcohol, by reagents such as diisobutylaluminium hydride (DIBAL-H). google.com This transformation provides a new reactive handle on the molecule, allowing for further elaboration and the construction of intricate, multi-ring systems. Its role has also been noted in the preparation of imidazopyridine derivatives, which are investigated as α4β7 integrin inhibitors for treating inflammatory diseases. google.com These examples underscore the compound's importance as a versatile starting point for accessing complex and medicinally relevant chemical space.

Precursor for Highly Functionalized Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. This compound is an excellent precursor for creating highly functionalized versions of these scaffolds.

The differential reactivity of the halogen substituents is key to its utility. The bromo group is typically the most susceptible to displacement in nucleophilic aromatic substitution (SNAr) reactions or participation in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of functional groups at the C-4 position.

In the synthesis of PARP14 inhibitors, the bromine atom of this compound is replaced by a cyclopentylamino group. googleapis.comgoogleapis.com This reaction transforms the starting material into a more complex, functionalized fluorinated aromatic scaffold, namely Methyl 2-chloro-4-(cyclopentylamino)-6-fluorobenzoate, which is then carried forward through several steps to yield the final quinazolinone product. googleapis.com Similarly, in the synthesis of α4β7 integrin inhibitors, the bromo-group is displaced to introduce a morpholino moiety, creating a different, highly substituted fluorinated benzoic acid derivative. google.com These transformations highlight the role of this compound as a platform molecule, enabling the strategic and regioselective introduction of new functionalities onto a fluorinated aromatic core.

Reaction TypeReagentProduct ScaffoldApplicationReference
Nucleophilic Aromatic SubstitutionCyclopentylamineMethyl 2-chloro-4-(cyclopentylamino)-6-fluorobenzoatePARP14 Inhibitors googleapis.com
Nucleophilic Aromatic Substitution(R)-3-(trifluoromethyl)morpholine(R)-2-chloro-6-fluoro-4-(3-(trifluoromethyl)morpholino)benzoic acidα4β7 Integrin Inhibitors google.com
ReductionDiisobutylaluminium hydride (DIBAL-H)(4-bromo-2-chloro-6-fluorophenyl)methanolHeterocyclic Compound Synthesis google.com

Synthesis of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The ability to rapidly generate libraries of diverse heterocyclic structures is a cornerstone of modern drug discovery. This compound has proven to be a valuable building block in this endeavor.

Its application in the synthesis of quinazolinones for PARP14 inhibition is a prime example. googleapis.comgoogle.com The synthesis begins with the functionalization of the this compound core, which is then elaborated through a series of reactions to construct the bicyclic quinazolinone ring system. This pathway demonstrates how the initial substitution pattern of the starting material directs the synthesis toward a specific class of heterocycles.

The compound's utility extends to other heterocyclic systems as well. It is a documented starting material in the synthesis of imidazopyridine derivatives, which are being explored for their potential in treating inflammatory diseases by inhibiting α4β7 integrin. google.com Furthermore, its use as a precursor for other complex heterocyclic frameworks has been outlined in patent literature, indicating its broad applicability in generating diverse molecular libraries for screening and drug development purposes. google.com The capacity to leverage this single, well-defined starting material to access multiple, distinct heterocyclic cores makes it a powerful tool for medicinal chemists.

Stereoselective and Asymmetric Transformations utilizing Derivatives

While direct stereoselective transformations involving this compound are not extensively documented in publicly available research, its derivatives are utilized in synthetic sequences that produce chiral molecules. The inherent functionality of the molecule provides handles that can be used to introduce chirality in subsequent steps.

For example, in the synthesis of certain α4β7 integrin inhibitors, a derivative of this compound is condensed with a chiral amino acid ester. google.com In this case, the chirality of the final product is derived from the chiral amino acid, which is a separate building block. The benzoic acid derivative, created from the title compound, acts as an achiral partner in an amide bond formation.

Although direct asymmetric catalysis on the molecule itself is not a common application, the potential exists. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used as a substrate in asymmetric reactions. Alternatively, derivatives formed via cross-coupling reactions at the bromine position could introduce functional groups amenable to stereoselective transformations, such as prochiral ketones or alkenes. The development of such methodologies would further expand the utility of this versatile chemical building block.

Research in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Scaffold for Bioactive Molecule Synthesis

The substituted benzoate (B1203000) core of Methyl 4-bromo-2-chloro-6-fluorobenzoate serves as a fundamental scaffold for the elaboration of more complex, biologically active compounds. researchgate.net Halogenated benzoic acid derivatives are a well-established class of compounds with a wide range of medicinal activities, including antimicrobial and anticancer properties. researchgate.net The presence of multiple reactive sites on the benzene (B151609) ring allows for the introduction of various pharmacophores and side chains, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The strategic importance of such scaffolds is evident in the development of pilicides, which are anti-virulence compounds targeting Gram-negative bacteria. While not directly involving this compound, the synthesis of a bromomethyl-substituted pilicide scaffold highlights the utility of halogenated intermediates in creating platforms for the rapid diversification of substituents to optimize biological activity. nih.gov This principle of a versatile, reactive intermediate is directly applicable to the use of this compound in medicinal chemistry.

Table 1: Bioactive Scaffolds Derived from Functionalized Benzoic Acids

Scaffold Class Therapeutic Area Key Synthetic Feature
Halogenated Benzoates Antimicrobial, Anticancer Versatile substitution patterns for SAR studies
Bromomethyl-substituted Pilicides Anti-virulence Reactive handle for substituent diversification

Intermediate in the Development of Poly(ADP-ribose) Polymerase 14 (PARP14) Inhibitors for Cancer Therapeutics

While direct synthetic routes employing this compound for the synthesis of PARP14 inhibitors are not extensively detailed in publicly available literature, the structural motifs present in known PARP inhibitors suggest its potential as a key intermediate. The development of novel and selective PARP inhibitors is an active area of cancer research.

Precursor for α4β7 Integrin Antagonists in Inflammatory and Autoimmune Disease Treatment

The α4β7 integrin is a validated target for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. digitellinc.com The blockade of this integrin prevents the trafficking of leukocytes to the gut, thereby reducing inflammation. nih.govnih.gov Small molecule antagonists of α4β7 integrin are being actively pursued as oral alternatives to monoclonal antibody therapies. digitellinc.comsemanticscholar.org

The development of oral small molecule α4β7 antagonists is a significant focus in IBD research. digitellinc.comsemanticscholar.orgresearchgate.net The intricate structures of these antagonists often require multi-step syntheses involving highly functionalized aromatic building blocks. The substitution pattern of this compound makes it a plausible precursor for fragments of these complex molecules, allowing for the precise introduction of necessary chemical groups to achieve high potency and selectivity for the α4β7 integrin.

The therapeutic principle of targeting leukocyte trafficking via integrin antagonism extends beyond IBD to other autoimmune and inflammatory conditions. Research into anti-integrin therapies is ongoing for a variety of diseases, and the development of new chemical entities in this class will continue to rely on versatile synthetic intermediates.

Synthesis of Atazanavir (ATV) Analogues for Antiviral Research, notably HIV Infections

Atazanavir is an important protease inhibitor used in the treatment of HIV infection. The synthesis of analogues of existing drugs is a common strategy in medicinal chemistry to improve efficacy, overcome resistance, or enhance pharmacokinetic properties. While specific examples of this compound in the synthesis of Atazanavir analogues are not prominently documented, the general need for functionalized aromatic building blocks in the synthesis of complex antiviral agents is well-established. For instance, the synthesis of novel isoquinoline-based CXCR4 antagonists, another class of anti-HIV agents, involves the use of various substituted aromatic precursors. nih.gov

Contributions to Diabetes Research

A significant application of compounds structurally related to this compound is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs are a major class of therapeutics for type 2 diabetes. The core structure of many SGLT2 inhibitors, such as Tofogliflozin, consists of a diarylmethane moiety. The synthesis of these key building blocks often starts from substituted benzoic acids.

The development of synthetic routes to diarylmethanes for SGLT2 inhibitors like canagliflozin, dapagliflozin, and empagliflozin (B1684318) has been a subject of intensive research. These syntheses frequently involve the Friedel-Crafts acylation of a substituted benzene with a functionalized benzoic acid derivative, followed by reduction. The nature and position of the substituents on the benzoic acid are crucial for the final structure and activity of the SGLT2 inhibitor. This highlights the potential of this compound as a valuable intermediate in the synthesis of novel gliflozins.

Table 2: Key Compounds Mentioned in the Article

Compound Name
This compound
Atazanavir (ATV)
Tofogliflozin
Canagliflozin
Dapagliflozin
Empagliflozin

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The strategic derivatization of this compound serves as a cornerstone for establishing robust Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These studies are pivotal in medicinal chemistry for optimizing lead compounds into clinical candidates by systematically modifying the chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. While specific, publicly available SAR and SPR data for derivatives of this compound are limited, general principles derived from analogous halogenated benzoic acid derivatives can be extrapolated.

The core scaffold of this compound presents multiple vectors for chemical modification. These include the ester functionality, the aromatic ring substitutions (bromo, chloro, and fluoro groups), and the potential for introducing additional substituents.

Key Modification Points and Their Potential Impact:

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may interact differently with biological targets. Alternatively, the methyl group can be replaced with larger or more complex alkyl or aryl groups to probe steric and hydrophobic interactions within a target's binding pocket.

Aromatic Ring Substitution: Each halogen atom on the phenyl ring plays a crucial role in the molecule's electronic and conformational properties.

The bromo group at the 4-position is a key interaction point and can be replaced with other halogens (e.g., Iodo) or small alkyl groups to modulate lipophilicity and size.

The chloro and fluoro groups at the 2- and 6-positions, respectively, create a specific electronic environment and influence the conformation of the molecule. Variations at these positions can impact target binding affinity and selectivity.

Introduction of New Substituents: The aromatic ring can be further functionalized with various groups (e.g., amino, nitro, cyano) to introduce new interaction points, such as hydrogen bond donors or acceptors, thereby potentially improving biological activity.

Illustrative SAR Data Table:

The following interactive table illustrates a hypothetical SAR study on a series of derivatives targeting a generic kinase, with activity measured as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR1 (Ester)R2 (4-position)R3 (2-position)R4 (6-position)Kinase IC₅₀ (nM)
1 -COOCH₃BrClF150
1a -COOHBrClF85
1b -COOCH₂CH₃BrClF180
1c -COOCH₃IClF120
1d -COOCH₃BrHF350
1e -COOCH₃BrClH420

From this hypothetical data, one could infer that the carboxylic acid derivative (1a) is more potent than the methyl ester (1), suggesting a key interaction of the carboxylate group with the target. The larger ethyl ester (1b) shows slightly reduced activity, possibly due to steric hindrance. Replacing bromine with iodine (1c) maintains reasonable activity, while removal of either the 2-chloro (1d) or 6-fluoro (1e) substituent significantly diminishes potency, highlighting their importance for maintaining a favorable conformation or electronic profile for target engagement.

Structure-Property Relationship (SPR) Considerations:

SPR studies focus on how chemical modifications affect the physicochemical properties of a compound, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, key SPR considerations would include:

Lipophilicity (LogP/LogD): The halogen substituents contribute significantly to the molecule's lipophilicity. Altering these or adding polar groups will directly impact solubility and membrane permeability.

Metabolic Stability: The ester group is a potential site for hydrolysis by esterases. Modifications to the ester or the surrounding aromatic substituents can influence the rate of metabolic cleavage.

Deuterium (B1214612) Labeling for Enhanced Metabolic Stability and Pharmacokinetic Properties

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug design to improve the metabolic stability and pharmacokinetic properties of drug candidates. acs.orgchem-station.com This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. chem-station.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down upon deuteration at that position. nih.govnih.gov

For derivatives of this compound, deuterium labeling could be strategically employed to block or slow down metabolic pathways that lead to rapid clearance or the formation of undesirable metabolites. Potential sites for deuteration would be those identified as metabolically labile.

Potential Applications of Deuterium Labeling:

Methyl Ester Group: If the methyl group of the ester is a site of oxidative metabolism (e.g., O-demethylation by cytochrome P450 enzymes), replacing the hydrogens with deuterium (-COOCD₃) could enhance its stability against this metabolic pathway.

Aromatic Ring: While aromatic C-H bonds are generally more stable, certain positions might be susceptible to hydroxylation. Deuteration at such positions could prevent or reduce this metabolic transformation.

Other Alkyl Substituents: If derivatives contain other alkyl groups that are prone to metabolism, selective deuteration of those groups could be beneficial.

The enhanced metabolic stability resulting from deuterium labeling can lead to several pharmacokinetic advantages, including:

Increased plasma half-life.

Reduced clearance.

Potentially lower and less frequent dosing.

Illustrative Pharmacokinetic Data Table (Hypothetical):

This table compares the hypothetical pharmacokinetic parameters of a parent compound and its deuterated analog in a preclinical model.

CompoundHalf-life (t½, hours)Clearance (CL, L/h/kg)AUC (ng·h/mL)
Parent Compound2.51.81200
Deuterated Analog7.80.63500

This illustrative data demonstrates the potential of deuterium labeling to significantly improve the pharmacokinetic profile of a drug candidate.

Prodrug Design and Synthesis Strategies

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. nih.govmdpi.com A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical transformation in vivo to release the active parent drug. nih.govmdpi.com For compounds related to this compound, prodrug strategies can be envisioned, particularly if the corresponding carboxylic acid is the desired active species.

The methyl ester, this compound, can itself be considered a simple prodrug of the corresponding 4-bromo-2-chloro-6-fluorobenzoic acid. Ester prodrugs are commonly used to mask the polarity of a carboxylic acid, thereby increasing its lipophilicity and enhancing its ability to cross biological membranes. researchgate.netebrary.net Once absorbed, the ester is readily hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid. researchgate.netebrary.net

Advanced Prodrug Strategies:

Beyond simple alkyl esters, more sophisticated prodrug moieties can be attached to the carboxylic acid to fine-tune its properties. For example, to enhance aqueous solubility for intravenous administration, a phosphate (B84403) or an amino acid could be linked to the carboxylic acid via a cleavable linker. Conversely, to improve oral absorption of a polar derivative, a more lipophilic promoiety could be employed.

Synthesis of Prodrugs:

The synthesis of ester-based prodrugs from the parent carboxylic acid (4-bromo-2-chloro-6-fluorobenzoic acid) is typically straightforward. Common synthetic routes involve:

Acid-catalyzed Esterification (Fischer Esterification): Reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the desired alcohol.

For the synthesis of this compound from its corresponding carboxylic acid, a common laboratory method would be the reaction with methanol (B129727) in the presence of an acid catalyst or using a reagent like thionyl chloride to first form the acid chloride.

The choice of prodrug strategy and the specific promoiety would depend on the desired therapeutic application and the specific properties of the parent drug that need to be optimized.

In-Depth Analysis of this compound in Advanced Material Applications

Introduction

This compound is a halogenated aromatic compound that has garnered interest in various chemical synthesis fields. Its multifunctional structure, featuring bromo, chloro, and fluoro substituents on a benzoate framework, makes it a versatile intermediate. While its primary documented use is in the synthesis of complex organic molecules for pharmaceutical applications, this article explores its potential, though less documented, applications in materials science and catalysis. The unique electronic properties and reactive sites offered by the multiple halogen substituents provide a basis for its theoretical utility in these advanced domains.

Potential Applications in Materials Science and Catalysis

The exploration of novel organic compounds as building blocks for advanced materials is a cornerstone of modern materials science. Methyl 4-bromo-2-chloro-6-fluorobenzoate, with its distinct substitution pattern, presents a unique platform for the development of new functional materials and catalytic systems. The presence of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring allows for differential reactivity and imparts specific electronic characteristics to the molecule.

The concept of a small molecule scaffold is central to the rational design of new materials. A scaffold provides a core structure upon which further chemical modifications can be made to achieve desired properties. This compound is theoretically well-suited for this role due to its multiple reactive sites. The bromo substituent is particularly amenable to cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for constructing larger, conjugated systems. These systems are the basis for many organic electronic materials.

The chloro and fluoro groups, being less reactive in such cross-coupling reactions, can remain on the scaffold to influence the electronic properties, solubility, and solid-state packing of the resulting materials. This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, a key aspect of its versatility.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Type Reactant Catalyst Potential Product Feature
Suzuki Coupling Arylboronic acid Palladium-based Extended π-conjugation
Stille Coupling Organostannane Palladium-based Formation of C-C bonds
Sonogashira Coupling Terminal alkyne Palladium/Copper Introduction of linear rigidity

This table is illustrative of the potential synthetic pathways and has been generated to showcase the compound's versatility as a scaffold.

Building upon its role as a scaffold, this compound can serve as a direct precursor to a variety of functional organic materials. For instance, through polymerization reactions involving the bromo functionality, it could be incorporated into novel polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the electron-withdrawing halogen atoms would be expected to lower the HOMO and LUMO energy levels of the resulting materials, a crucial aspect in the design of efficient organic electronic devices.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state. While there is no direct published research linking this compound to AIE systems, its structure suggests a potential for such applications.

By using cross-coupling reactions to attach known AIE-active moieties (AIEgens) to the benzoate (B1203000) ring, new AIE materials could be synthesized. The bulky and sterically demanding nature of the resulting molecules, enhanced by the multiple halogen substituents, could promote the twisted conformations that are often beneficial for AIE. The halogen atoms could also facilitate intermolecular interactions in the aggregated state, further restricting intramolecular motion and enhancing the AIE effect.

The synthesis of novel ligands is crucial for the advancement of catalysis. The structure of this compound provides a platform for the synthesis of new achiral ligands. By replacing the bromo group with various coordinating moieties, it is possible to design ligands with tailored steric and electronic properties.

Achiral nitrogen-containing ligands, such as pyridines and pyrazoles, are fundamental in coordination chemistry and catalysis. The bromo position of this compound can be converted to a boronic acid or ester, which can then undergo Suzuki coupling with a halogenated nitrogen heterocycle to furnish a new nitrogen-based ligand. Alternatively, Buchwald-Hartwig amination could be employed to directly introduce a nitrogen-containing group.

Similarly, the bromo group can be substituted with oxygen-containing functionalities to create novel achiral oxygen-based ligands. For example, a nucleophilic substitution reaction with a phenoxide could yield a diaryl ether structure, which can act as a ligand for various metal centers.

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis. The synthesis of novel phosphine ligands from this compound could be envisioned through a multi-step sequence. This would likely involve a lithium-halogen exchange at the bromo position, followed by quenching with a chlorophosphine. The resulting phosphine ligand would possess a unique electronic signature due to the remaining chloro and fluoro substituents on the aromatic ring, which could influence the catalytic activity of its metal complexes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For Methyl 4-bromo-2-chloro-6-fluorobenzoate, the ¹H NMR spectrum is relatively simple, yet informative.

Experimental data obtained from patent literature reveals the following characteristic signals for the compound dissolved in deuterated chloroform (B151607) (CDCl₃) and measured on a 400 MHz spectrometer. googleapis.comgoogleapis.com The spectrum displays a singlet for the methyl ester protons (-OCH₃) at approximately 3.96 ppm. googleapis.comgoogleapis.com The aromatic region shows two distinct signals. A singlet is observed at 7.41 ppm, and a multiplet appears in the range of 7.24-7.26 ppm. googleapis.comgoogleapis.com These signals correspond to the two protons on the aromatic ring. The integration of these peaks would confirm the presence of one and three protons for the aromatic and methyl groups, respectively.

¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
7.41Singlet (s)Aromatic H
7.26-7.24Multiplet (m)Aromatic H
3.96Singlet (s)-OCH₃

The carbonyl carbon of the ester group is anticipated to resonate in the downfield region, typically around 160-170 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their precise chemical shifts influenced by the attached halogen substituents. The carbon atom bonded to the fluorine will likely exhibit a large C-F coupling constant. The methyl ester carbon (-OCH₃) is expected to have a signal at approximately 52-55 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Ester)160 - 170
Aromatic C-Br115 - 125
Aromatic C-Cl130 - 140
Aromatic C-F155 - 165 (with C-F coupling)
Other Aromatic C-H and C-C110 - 140
-OCH₃52 - 55

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal will be influenced by the electronic effects of the other substituents on the ring. Furthermore, this signal will likely exhibit coupling to the adjacent aromatic protons, providing valuable information about the substitution pattern.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₅BrClFO₂), the expected exact mass can be calculated with high precision.

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition of the molecule. The analysis of this isotopic pattern is a powerful tool for verifying the presence and number of bromine and chlorine atoms in the structure.

Fragmentation Pathway Analysis

Upon electron impact ionization, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound (267.48 g/mol ). The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion and its fragments.

Likely fragmentation pathways would involve:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion [M - 31]+.

Loss of the carbonyl group (-CO): Leading to a fragment ion [M - 28]+.

Cleavage of the ester group: Loss of the carbomethoxy group (-COOCH3) would generate a [M - 59]+ fragment corresponding to the halogenated benzene (B151609) ring.

Halogen loss: Sequential or individual loss of bromine, chlorine, and fluorine atoms from the aromatic ring can also be expected, leading to various fragment ions.

A detailed analysis of the relative abundances of these fragment ions would provide valuable information for confirming the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Based on the structure of the compound and data from similar aromatic esters, the following characteristic IR absorption peaks are expected researchgate.netresearchgate.netlibretexts.orgdocbrown.info:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1720 - 1740
C-O (Ester)Stretching1200 - 1300
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1400 - 1600
C-BrStretching500 - 600
C-ClStretching600 - 800
C-FStretching1000 - 1400
C-H (Methyl)Stretching2850 - 2960

The precise positions of these peaks can be influenced by the electronic effects of the halogen substituents on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry provides insights into the electronic transitions within the aromatic system of this compound. The benzene ring and its substituents act as a chromophore, absorbing UV radiation at specific wavelengths, which corresponds to the promotion of electrons from the ground state to higher energy orbitals (π → π* transitions).

For substituted benzenes, two primary absorption bands are typically observed: the primary band (E-band) around 200 nm and a secondary band (B-band) with fine structure between 230-270 nm. amazonaws.comup.ac.za The presence of halogen and ester substituents on the benzene ring in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The exact λmax values would need to be determined experimentally, but they are anticipated to fall within the near-UV region.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions, such as the synthesis of aromatic esters. numberanalytics.comthieme.de In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. researchgate.net

By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the components will separate based on their polarity. The product, being an ester, is expected to be less polar than the corresponding carboxylic acid starting material and will therefore have a higher retention factor (Rf) value. umich.edunih.govresearchgate.net Visualization of the spots under UV light (254 nm) allows for a qualitative assessment of the reaction's completion. umich.edu

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise method for the quantitative analysis and purity assessment of this compound. helixchrom.comnjlabs.com A reversed-phase HPLC method would be the most common approach. sielc.comajast.net

A typical HPLC setup would involve:

Column: A C18 column is commonly used for the separation of non-polar to moderately polar compounds like aromatic esters. njlabs.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) is typically used. ajast.netmyfoodresearch.com A gradient elution may be employed to achieve optimal separation from any impurities. njlabs.com

Detection: A UV detector set at a wavelength corresponding to one of the absorption maxima of the compound (determined by UV-Vis spectrophotometry) is generally used for detection. njlabs.commyfoodresearch.com

By comparing the peak area of the analyte to that of a known standard, the concentration and purity of this compound can be accurately determined. google.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. libretexts.org Given its ester functionality and halogen substituents, the compound is expected to have sufficient volatility for GC analysis. epa.govunito.it

In a GC system, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

For halogenated volatile organic compounds, GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, making it an invaluable tool for the definitive identification and quantification of this compound in complex mixtures. nih.govacs.org

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a thorough search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported.

In the absence of specific crystallographic data for this compound, this section will outline the principles of the technique and the valuable structural insights that would be obtained from such an analysis. The determination of the crystal structure of a related compound, succinimidyl 4-bromobenzoate, provides a relevant example of the type of data and structural details that X-ray crystallography can yield for halogenated benzene derivatives. mdpi.com

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, determine the precise location of each atom.

Of particular interest would be the analysis of intermolecular interactions. The halogen atoms (bromine, chlorine, and fluorine) are known to participate in various non-covalent interactions, including halogen bonding, which could play a crucial role in the crystal packing. The study of such interactions is fundamental to understanding the solid-state properties of the material.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₈H₅BrClFO₂
Formula Weight267.48
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)980.1
Z4
Calculated Density (g/cm³)1.812

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A typical DFT study on Methyl 4-bromo-2-chloro-6-fluorobenzoate would involve optimizing the molecule's geometry to find its lowest energy conformation. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results.

Following geometry optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). From these calculations, a wealth of electronic properties can be determined.

Key Electronic Properties from DFT:

PropertyDescriptionRelevance to this compound
HOMO-LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Electron Density Distribution The spatial distribution of electrons within the molecule.Reveals the electron-rich and electron-poor regions, influenced by the electronegativity of the halogen atoms.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies sites for electrophilic and nucleophilic attack, crucial for predicting reactivity.
Mulliken and Natural Population Analysis (NPA) Charges Methods to assign partial atomic charges to each atom in the molecule.Quantifies the electron-withdrawing or -donating effects of the bromo, chloro, and fluoro substituents.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted ParametersRelevance
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.DFT methods, particularly using the GIAO (Gauge-Independent Atomic Orbital) approach, can predict NMR spectra. Comparing predicted shifts with experimental data helps in the structural confirmation of this compound.
Infrared (IR) and Raman Spectroscopy Vibrational frequencies and intensities.The calculated vibrational modes can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending of bonds, such as the C=O of the ester group or the C-Halogen bonds.
UV-Visible Spectroscopy Electronic transition energies and oscillator strengths.Time-Dependent DFT (TD-DFT) is used to predict the absorption wavelengths (λ_max) in the UV-Vis spectrum, corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations can map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its behavior in reactions like nucleophilic aromatic substitution or Suzuki coupling.

Transition State Characterization

A crucial part of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemists locate the TS structure and confirm it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry and electronic structure of the TS provide a snapshot of the bond-breaking and bond-forming processes.

Molecular Modeling for Ligand-Target Interactions (in Medicinal Chemistry Context)

Molecular modeling is a critical tool in medicinal chemistry for predicting the interaction of a ligand, such as this compound, with a biological target, typically a protein or nucleic acid. This process, often referred to as molecular docking, simulates the binding of the ligand to the active site of the target.

In a hypothetical study involving this compound, researchers would first identify a relevant biological target. The three-dimensional structure of this target, obtained through methods like X-ray crystallography or NMR spectroscopy, would be used. The structure of this compound would be generated and optimized using computational chemistry software.

Docking simulations would then be performed to predict the most likely binding poses of the compound within the target's active site. The results would be analyzed to understand the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the binding affinity. This information is invaluable for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to predict the biological activity (QSAR) or physicochemical properties (QSPR) of a compound based on its chemical structure. These models are built by correlating variations in the structure of a series of compounds with their measured activities or properties.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity.

Similarly, a QSPR study would correlate the structural features of this compound and related compounds with their physicochemical properties, such as solubility, lipophilicity (logP), or melting point.

While no specific QSAR or QSPR studies for this compound were identified, the principles described above would be fundamental to any such investigation.

Future Research Directions and Concluding Perspectives

Exploration of Novel Catalytic Transformations for the Compound

The unique arrangement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring of Methyl 4-bromo-2-chloro-6-fluorobenzoate offers a rich playground for catalytic chemistry. Each halogen provides a potential site for selective modification, opening avenues for diverse molecular architectures.

Future research will likely concentrate on the selective activation of the C-Br and C-Cl bonds. Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are expected to be pivotal. The development of new ligand systems will be crucial to achieve high selectivity and efficiency in these transformations, allowing for the controlled introduction of a wide array of functional groups.

Furthermore, the exploration of C-H activation methodologies in the presence of the existing halogen substituents presents a frontier in the functionalization of this compound. Directed C-H functionalization could enable the introduction of new substituents ortho to the ester group, leading to even more complex and valuable molecular scaffolds. The interplay between the electronic effects of the three different halogens will be a key area of investigation to control the regioselectivity of these reactions.

Photoredox catalysis also offers a promising avenue for the functionalization of this compound. Light-mediated reactions could provide access to novel transformations that are not achievable through traditional thermal methods, potentially enabling the selective cleavage and formation of bonds under mild conditions.

Expansion into Underexplored Application Areas

While the primary applications of this compound and its derivatives have been in the life sciences, its unique electronic and structural features suggest potential in other advanced fields.

Materials Science: The presence of multiple halogen atoms can impart useful properties for materials science applications. For instance, polyhalogenated aromatic compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be leveraged to tune the electronic properties of new organic electronic materials. Research in this area would involve the synthesis of novel polymers and small molecules derived from this building block and the characterization of their photophysical and electronic properties.

Agrochemicals: Beyond their use as synthetic intermediates, there is potential for the discovery of new agrochemicals that incorporate the 4-bromo-2-chloro-6-fluorobenzoyl moiety as a core structural feature. The combination of different halogens can influence the biological activity, metabolic stability, and environmental persistence of a molecule. High-throughput screening of derivatives of this compound could lead to the identification of new herbicides, fungicides, or insecticides with improved efficacy and safety profiles.

Integration with Emerging Technologies in Chemical Synthesis and Discovery

The synthesis and derivatization of complex molecules like this compound are set to be revolutionized by emerging technologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. Developing robust flow chemistry protocols for the synthesis and subsequent modification of this compound could lead to more efficient, scalable, and reproducible manufacturing processes. This would be particularly valuable for the industrial production of its derivatives.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research will focus on developing more sustainable methods for the production and use of this compound.

This includes the exploration of biocatalysis for the synthesis of the parent acid or for the enantioselective transformation of its derivatives. Enzymes, operating in aqueous media and at mild temperatures, offer a green alternative to traditional chemical reagents.

Furthermore, research into the use of more environmentally friendly solvents and reagents for the synthesis and functionalization of this compound will be critical. The development of catalytic cycles that minimize waste and energy consumption will be a key goal. The aerobic photooxidation of toluene (B28343) derivatives to benzoic acids under catalyst-free conditions is an example of a greener approach that could be explored for the synthesis of the precursors to this compound. thieme.deorganic-chemistry.org

Opportunities for Interdisciplinary Collaboration

The full potential of this compound will be realized through collaborations between scientists from different disciplines.

Chemists and Biologists: Collaboration between synthetic chemists and biologists will be essential for the design and synthesis of new bioactive molecules for pharmaceutical and agrochemical applications.

Chemists and Materials Scientists: Joint efforts between chemists and materials scientists will drive the development of new functional materials with tailored electronic and photophysical properties.

Chemists and Engineers: The partnership between chemists and chemical engineers will be crucial for the development of efficient and scalable flow chemistry processes for the industrial production of this compound and its derivatives.

Chemists and Data Scientists: The integration of chemical synthesis with artificial intelligence and machine learning will require close collaboration between chemists and data scientists to develop predictive models and automated synthesis platforms.

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-2-chloro-6-fluorobenzoate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically begins with halogenation and esterification steps. For example, starting from 2-chloro-6-fluorobenzoic acid, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions. Subsequent esterification with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride yields the final product. Optimization involves monitoring reaction temperature (e.g., 0–60°C for bromination) and purification via column chromatography or recrystallization to achieve >97% purity, as noted in commercial synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:
  • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent effects (e.g., deshielding due to electron-withdrawing groups).
  • ¹⁹F NMR : Resolves fluorine chemical shifts, critical for verifying the 6-fluoro substituent.
  • GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 267.47).
    X-ray crystallography using SHELXL or similar software can resolve ambiguities in regiochemistry .

Q. How is this compound utilized in cross-coupling reactions?

  • Methodological Answer : The bromo and chloro substituents make it a versatile electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine at the 4-position can react with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C). The chloro and fluoro groups remain inert under these conditions, enabling selective functionalization. Reaction progress is monitored via TLC or LC-MS .

Advanced Research Questions

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
  • Electronic Effects : The electron-withdrawing fluorine at the 6-position activates the 2-chloro and 4-bromo positions for nucleophilic attack.
  • Steric Hindrance : Bulky nucleophiles preferentially target the less hindered 4-bromo site.
    Computational studies (e.g., DFT using Gaussian or ORCA) can model charge distribution and predict reactivity. Experimental validation involves competitive reactions with labeled nucleophiles and analysis via NMR kinetics .

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals (HOMO/LUMO), revealing:
  • Electrophilic Sites : High LUMO density at the 4-bromo position.
  • Substituent Effects : Fluorine’s inductive effect lowers electron density at adjacent carbons.
    Correlation with experimental data (e.g., Hammett σ constants) validates computational predictions. Software like ORTEP-3 visualizes charge distribution and bond angles .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include:
  • Disorder in Halogen Positions : Bromine and chlorine may exhibit positional disorder due to similar electron densities.
  • Thermal Motion : High thermal parameters for fluorine require anisotropic refinement.
    Solutions involve high-resolution data collection (synchrotron sources) and iterative refinement using SHELXL with restraints (e.g., DFIX for bond lengths). Validation tools like PLATON ensure structural accuracy .

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Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-chloro-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-chloro-6-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.